2-Bromo-1-fluoro-4-isopentylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-4-(3-methylbutyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF/c1-8(2)3-4-9-5-6-11(13)10(12)7-9/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWENJTQHPKXAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of 2 Bromo 1 Fluoro 4 Isopentylbenzene
Retrosynthetic Analysis of the 2-Bromo-1-fluoro-4-isopentylbenzene Scaffold
A retrosynthetic analysis of this compound suggests several potential synthetic routes. The primary disconnections involve the carbon-bromine, carbon-fluorine, and the carbon-isopentyl bonds. One logical approach is the late-stage introduction of the bromine or fluorine atom onto a pre-functionalized 4-isopentylbenzene derivative. Another key strategy involves the formation of the C(sp²)-C(sp³) bond between a suitably substituted bromofluorobenzene and an isopentyl-containing reagent.
One possible retrosynthetic pathway begins with the disconnection of the bromo group, leading back to 1-fluoro-4-isopentylbenzene. This intermediate could then be synthesized by the fluorination of 4-isopentylaniline via a Sandmeyer-type reaction or by a nucleophilic aromatic substitution. Alternatively, the isopentyl group could be introduced via a Friedel-Crafts acylation followed by reduction, or through a cross-coupling reaction.
Direct Halogenation Strategies for Alkylbenzenes
Direct halogenation of an alkylbenzene precursor is a common method for introducing halogen atoms onto an aromatic ring. However, achieving the desired regioselectivity for this compound requires careful consideration of the directing effects of the existing substituents.
Regioselective Bromination and Fluorination
The isopentyl group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. In the case of 1-fluoro-4-isopentylbenzene, the fluorine and isopentyl groups would direct incoming electrophiles to different positions. The isopentyl group directs to positions 2 and 3 (ortho and meta to fluorine, respectively), while the fluorine directs to positions 2 and 5 (ortho and meta to the isopentyl group). The position ortho to the fluorine and meta to the isopentyl group (position 2) is sterically hindered and electronically favored by the fluorine.
Direct fluorination of aromatic compounds is often challenging due to the high reactivity of elemental fluorine. chegg.com Therefore, a more common approach is to introduce the fluorine atom via other methods, such as the Schiemann reaction, which involves the thermal decomposition of a diazonium hexafluorophosphate (B91526) salt. orgsyn.org
Bromination of fluorobenzene (B45895) derivatives can be achieved with high selectivity. For instance, the bromination of fluorobenzene with bromine in the presence of a Lewis acid catalyst like iron(III) bromide yields predominantly p-bromofluorobenzene. google.comwikipedia.org The regioselectivity is influenced by the reaction conditions, including temperature and the choice of catalyst. google.comgoogle.com
Catalyst Systems and Reaction Conditions for Halogenation
Various catalyst systems have been developed to improve the efficiency and regioselectivity of halogenation reactions. For bromination, Lewis acids such as FeCl₃ or AlCl₃ are commonly used to polarize the bromine molecule, making it a more effective electrophile. youtube.com The reaction of benzene (B151609) with chlorine gas in the presence of a Lewis acid like FeCl₃ leads to chlorination. brainly.com
The choice of solvent and temperature can also significantly impact the outcome of the reaction. For example, carrying out the bromination of fluorobenzene at low temperatures can increase the selectivity for the para isomer. google.com A patent describes a process for preparing p-bromofluorobenzene in high purity by brominating fluorobenzene with liquid bromine at temperatures below 0 °C. google.com
| Reactant | Reagent | Catalyst | Product | Yield (%) | Purity (%) | Reference |
| Fluorobenzene | Bromine | Iron filings | p-Bromofluorobenzene | 80 | - | google.com |
| Fluorobenzene | Bromine | AlBr₃ | p-Bromofluorobenzene | 89.1 | - | google.com |
| Fluorobenzene | Bromine | Iron powder | p-Bromofluorobenzene | - | 98.5 | google.com |
| 4-Fluorobenzaldehyde | Bromide reagent | Acid solution | 2-Bromo-4-fluorobenzaldehyde | 78-88 | >98 | google.com |
Nucleophilic Aromatic Substitution (SNAr) Approaches for Selective Fluorination or Bromination
Nucleophilic aromatic substitution (SNAr) provides an alternative route for the introduction of fluorine or bromine atoms. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups ortho or para to the leaving group. While the isopentyl group is electron-donating, the strategic placement of other groups could facilitate an SNAr reaction.
For instance, a nitro group can be used as an activating group and later converted to other functionalities. The synthesis of 2-bromo-1-fluoro-4-nitrobenzene has been reported, which could potentially be a precursor where the nitro group is subsequently reduced and deaminated to introduce the isopentyl group, although this is a multi-step process. sigmaaldrich.comprepchem.comtcichemicals.com SNAr reactions on highly substituted pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrate the regioselective displacement of halogens. researchgate.net
Organometallic Cross-Coupling Reactions for C(sp²)-C(sp³) Bond Formation
Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used for its versatility and functional group tolerance. nih.govlibretexts.orgmdpi.com
Suzuki-Miyaura Coupling for Isopentyl Group Introduction
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgmdpi.commdpi.com This method could be employed to introduce the isopentyl group onto a 2-bromo-1-fluorobenzene scaffold. The reaction would involve coupling 2-bromo-1-fluorobenzene-4-boronic acid or its ester with an isopentyl halide, or conversely, coupling a 4-isopentylphenylboronic acid with 1,2-dibromo-3-fluorobenzene.
The general mechanism of the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent is crucial for the success of the reaction. libretexts.orgbeilstein-journals.org
Recent advancements have expanded the scope of Suzuki-Miyaura coupling to include a wider range of substrates and reaction conditions, making it a highly adaptable method for the synthesis of complex molecules. nih.govbeilstein-journals.orgresearchgate.net
| Aryl Halide | Organoboron Reagent | Catalyst System | Product | Reference |
| ortho-vinyl aromatic bromides | aryl boronate esters | Pd catalyst | Trisubstituted olefins | nih.gov |
| bromoarylamides | 1-naphthaleneboronic acids | Pd₂(dba)₃ / L7 | Axially chiral biaryl compounds | beilstein-journals.org |
| 4-fluorophenylboronic acid | 1-bromo-2-fluorobenzene | G-COOH-Pd-10 | Fluorinated biphenyl | researchgate.net |
Heck and Sonogashira Coupling Strategies Involving Halogenated Aromatic Precursors
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Heck and Sonogashira reactions are cornerstone methodologies in this field. nobelprize.org These strategies could be employed to construct the carbon skeleton of this compound or its precursors.
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. For the synthesis of the target compound, a potential precursor such as 1,2-dibromo-4-fluorobenzene (B1585839) could theoretically be coupled with an alkene like 4-methyl-1-pentene (B8377) to introduce a portion of the isopentyl group. However, controlling the regioselectivity of the coupling and subsequent reduction of the newly formed double bond would be necessary.
The Sonogashira coupling , which joins a vinyl or aryl halide with a terminal alkyne, offers a more direct route to building a carbon chain. A plausible strategy could involve the coupling of a dihalogenated fluorobenzene with an appropriate alkyne, such as 3-methyl-1-butyne. Subsequent hydrogenation of the resulting alkyne would yield the isopentyl group. This Csp²–Csp bond formation is highly efficient and tolerant of many functional groups. researchgate.net
A hypothetical Sonogashira coupling approach is outlined below:
| Reactant A | Reactant B | Catalyst System | Potential Intermediate |
| 1,2-Dibromo-4-fluorobenzene | 3-Methyl-1-butyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., NEt₃) | 2-Bromo-1-fluoro-4-(3-methyl-1-butyn-1-yl)benzene |
Following the coupling, a hydrogenation step (e.g., H₂, Pd/C) would be required to reduce the alkyne to the saturated isopentyl chain, affording the final product. The choice of which bromine atom reacts can often be controlled by the reaction conditions.
Other Palladium and Nickel-Catalyzed C-C Coupling Reactions
Beyond the Heck and Sonogashira reactions, other palladium- and nickel-catalyzed couplings, such as the Suzuki and Negishi reactions, are highly relevant. These methods involve the coupling of an organohalide with an organometallic reagent. nobelprize.org
The Suzuki coupling utilizes an organoboron reagent (like a boronic acid or ester) and is known for its mild reaction conditions and the low toxicity of its boron-containing byproducts. nobelprize.org A potential Suzuki pathway could involve the reaction of 1,2-dibromo-4-fluorobenzene with an isopentylboronic acid derivative.
The Negishi coupling employs an organozinc reagent, which is generally more reactive than its organoboron counterpart. This increased reactivity can be advantageous for less reactive aryl halides. nobelprize.org
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for activating challenging bonds. Notably, nickel catalysts have been shown to be effective in activating C-F bonds, a transformation that is difficult with palladium alone. beilstein-journals.orgnih.gov This capability opens up novel synthetic disconnections. For instance, one could envision a scenario starting with 2-bromo-1,4-difluorobenzene (B1265433) and selectively coupling an isopentyl Grignard or zinc reagent at the 4-position via nickel catalysis, leaving the C-F bond at the 1-position intact. Research has demonstrated that nickel catalysts can achieve defluorinative cross-coupling through the formation of nickelacyclopropane intermediates. beilstein-journals.orgnih.gov
| Coupling Reaction | Aryl Halide Precursor | Coupling Partner | Typical Catalyst |
| Suzuki | 1,2-Dibromo-4-fluorobenzene | Isopentylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Negishi | 1,2-Dibromo-4-fluorobenzene | Isopentylzinc chloride | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |
| Nickel-Catalyzed | 2-Bromo-1,4-difluorobenzene | Isopentylmagnesium bromide | Ni(cod)₂, Ligand (e.g., PCy₃) |
Lithiation and Halogen-Metal Exchange Reactions as Synthetic Intermediates
Halogen-metal exchange is a fundamental and rapid reaction for preparing organolithium reagents, which are potent nucleophiles for C-C bond formation. wikipedia.org This method is typically faster than direct deprotonation and proceeds by treating an aryl halide with an organolithium reagent, such as n-butyllithium. ias.ac.in The rate of exchange generally follows the trend I > Br > Cl, making aryl bromides excellent substrates for this transformation. wikipedia.org
For the synthesis of this compound, a halogen-metal exchange on a dihalo-precursor like 1,4-dibromo-2-fluorobenzene (B72686) could be a key step. The reaction would involve treating the dihalide with one equivalent of n-butyllithium at low temperatures to selectively exchange one bromine atom for lithium. The regioselectivity of this exchange can be influenced by adjacent functional groups; for example, lithiation often occurs ortho to a directing group. researchgate.net In 1,4-dibromo-2-fluorobenzene, the fluorine atom would direct the lithiation to the adjacent C1 position.
Once the aryllithium intermediate is formed, it can be quenched with an appropriate electrophile to introduce the isopentyl side chain. For example, reaction with isopentyl bromide or another suitable electrophile could form the final C-C bond.
| Starting Material | Reagent | Conditions | Intermediate | Electrophile |
| 1,4-Dibromo-2-fluorobenzene | n-BuLi | THF, -78 °C | 4-Bromo-2-fluoro-1-lithiobenzene | Isopentyl bromide |
A combination of i-PrMgCl and n-BuLi has also been reported to facilitate halogen-metal exchange on substrates with acidic protons, offering a practical method under non-cryogenic conditions. mdpi.com
Stereoselective and Regioselective Considerations in the Synthesis of this compound and Related Analogues
The primary challenge in synthesizing this compound is achieving the correct 1,2,4-substitution pattern. The outcome of electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring.
A plausible retrosynthetic analysis suggests that the order of substituent introduction is critical.
Starting with Isopentylbenzene : Direct fluorination of aromatic compounds is often too reactive to be practical. chegg.com Therefore, subsequent bromination of a fluorinated precursor is more common. If one were to brominate 4-fluoro-isopentylbenzene (which could be prepared via Friedel-Crafts acylation of fluorobenzene with isovaleryl chloride followed by Clemmensen or Wolff-Kishner reduction), the isopentyl and fluoro groups are both ortho-, para-directing. This would lead to bromination at position 2 (ortho to both groups) and other positions, resulting in a mixture of isomers that would be difficult to separate.
Starting with a Halogenated Benzene : A more controlled approach would be to begin with a pre-functionalized ring and build the isopentyl group. For example, starting with 4-bromo-2-fluorotoluene, the methyl group could be elaborated into the isopentyl chain through a series of reactions (e.g., radical bromination followed by coupling with a suitable nucleophile).
Using a Directing Group : A powerful strategy involves using a strong directing group that can be later converted into one of the desired substituents. For instance, starting with 4-isopentylaniline, the potent ortho-directing amino group could be used to guide bromination to the 2-position. The resulting 2-bromo-4-isopentylaniline could then undergo a Schiemann reaction, where the amino group is converted to a diazonium salt and subsequently displaced by fluorine. orgsyn.org
A proposed regioselective synthesis is outlined below:
| Step | Starting Material | Reagents | Product | Key Consideration |
| 1 | Benzene | Isovaleryl chloride, AlCl₃ | 4-Isopentanoylbenzene | Friedel-Crafts Acylation |
| 2 | 4-Isopentanoylbenzene | H₂NNH₂, KOH | Isopentylbenzene | Wolff-Kishner Reduction |
| 3 | Isopentylbenzene | HNO₃, H₂SO₄ | 1-Isopentyl-4-nitrobenzene | Nitration occurs para to the alkyl group. |
| 4 | 1-Isopentyl-4-nitrobenzene | Fe, HCl or H₂, Pd/C | 4-Isopentylaniline | Reduction of the nitro group. |
| 5 | 4-Isopentylaniline | Br₂, Acetic Acid | 2-Bromo-4-isopentylaniline | The strong activating NH₂ group directs bromination to the ortho position. |
| 6 | 2-Bromo-4-isopentylaniline | 1. NaNO₂, HBF₄; 2. Heat | This compound | Schiemann reaction to replace the amino group with fluorine. |
Novel Synthetic Routes and Catalyst Development for Efficient Production of this compound
The development of new catalysts and synthetic methods continues to advance the synthesis of complex molecules. For a molecule like this compound, several modern approaches could offer more efficient and selective routes.
Late-Stage Functionalization: A key area of development is late-stage functionalization, where C-H bonds on a complex molecule are selectively converted to C-C or C-X bonds. While challenging, a direct C-H bromination or fluorination on a 4-isopentylfluorobenzene or 2-bromoisopentylbenzene scaffold, guided by a removable directing group, could streamline the synthesis significantly.
Advanced Catalysis: As mentioned, nickel-based catalysts that can selectively activate C-F bonds for cross-coupling offer a paradigm shift in synthetic design. beilstein-journals.orgnih.gov This allows for fluorinated aromatics, once considered relatively inert, to be used as coupling partners. An orthogonal strategy could involve a molecule with both a C-Br and a C-F bond, where a palladium catalyst selectively couples at the C-Br site, followed by a nickel-catalyzed coupling at the C-F site, enabling the sequential introduction of different functional groups. nih.gov
Flow Chemistry: The use of microreactors and flow chemistry could enhance the safety and efficiency of potentially hazardous steps, such as nitration or diazotization reactions (a key step in the Schiemann reaction). Flow chemistry allows for precise control over reaction temperature, time, and mixing, which can minimize the formation of byproducts and improve yields.
The continuous evolution of catalyst design, particularly in the realm of palladium and nickel catalysis, promises the future development of highly efficient and regioselective pathways for the synthesis of polysubstituted aromatics like this compound.
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 1 Fluoro 4 Isopentylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Bromo-1-fluoro-4-isopentylbenzene in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals, as well as insights into the molecule's spatial arrangement.
Multi-Nuclear NMR Techniques (¹H, ¹⁹F, ¹³C) in Aromatic Systems
A complete structural assignment begins with one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra. Each nucleus provides a unique piece of the structural puzzle.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the isopentyl group. The three aromatic protons will appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. Their chemical shifts are influenced by the electronic effects of the bromo, fluoro, and isopentyl substituents.
¹³C NMR: The carbon-13 NMR spectrum will reveal signals for each unique carbon atom in the molecule. The aromatic region will show six distinct signals, with their chemical shifts significantly affected by the attached halogen atoms. The carbons of the isopentyl side chain will appear in the aliphatic region of the spectrum.
¹⁹F NMR: The fluorine-19 NMR spectrum provides specific information about the fluorine atom's environment. It is expected to show a single resonance, which will be split into a multiplet due to coupling with adjacent aromatic protons. rsc.org
Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |
|---|---|---|---|
| Aromatic H-3 | ¹H | ~7.3 - 7.5 | Multiplet (dd), coupling to H-5 and F |
| Aromatic H-5 | ¹H | ~7.0 - 7.2 | Multiplet (dd), coupling to H-3, H-6 and F |
| Aromatic H-6 | ¹H | ~7.1 - 7.3 | Multiplet (d), coupling to H-5 |
| Isopentyl CH₂ | ¹H | ~2.5 - 2.7 | Triplet (t) |
| Isopentyl CH₂ | ¹H | ~1.5 - 1.7 | Multiplet (m) |
| Isopentyl CH | ¹H | ~1.4 - 1.6 | Multiplet (m) |
| Isopentyl CH₃ | ¹H | ~0.9 - 1.0 | Doublet (d) |
| C-1 (C-F) | ¹³C | ~155 - 160 | Doublet (d), large ¹JCF coupling |
| C-2 (C-Br) | ¹³C | ~110 - 115 | Doublet (d), ²JCF coupling |
| C-3 | ¹³C | ~130 - 135 | Doublet (d), ³JCF coupling |
| C-4 | ¹³C | ~140 - 145 | Singlet (s) or small coupling |
| C-5 | ¹³C | ~115 - 120 | Doublet (d), ³JCF coupling |
| C-6 | ¹³C | ~125 - 130 | Doublet (d), ²JCF coupling |
| Isopentyl Carbons | ¹³C | ~20 - 45 | Singlets |
Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC, NOESY/ROESY) for Complex Connectivity and Conformational Analysis
2D NMR experiments are crucial for confirming the assignments made from 1D spectra and revealing the complete bonding framework and spatial relationships. chemrxiv.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, definitively connecting adjacent protons. It would clearly show the correlations between the aromatic protons (H-5 with H-6) and trace the connectivity of the entire isopentyl chain. chemrxiv.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each carbon signal by linking it to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is vital for connecting the isopentyl group to the aromatic ring (e.g., correlation from the benzylic CH₂ protons to aromatic carbons C-3, C-4, and C-5) and for confirming the substitution pattern of the aromatic ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. acdlabs.comnanalysis.comreddit.com They are essential for conformational analysis, such as determining the preferred orientation of the isopentyl group relative to the plane of the benzene (B151609) ring by observing through-space interactions between the isopentyl protons and the aromatic proton at C-5. acdlabs.comnanalysis.comreddit.com
Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Interactions or Mixture Analysis
DOSY is a 2D NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. ox.ac.ukleidenuniv.nlmanchester.ac.uk For a purified sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient, confirming the sample's purity. ucdavis.eduucsb.edu If any impurities were present, their signals would appear at different diffusion coefficients, allowing for their identification without physical separation. ox.ac.ukleidenuniv.nl
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Mechanistic Insights
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorptions. Strong peaks in the 3100-3000 cm⁻¹ region would correspond to aromatic C-H stretching, while peaks in the 2960-2850 cm⁻¹ range would indicate aliphatic C-H stretching from the isopentyl group. The C=C stretching vibrations of the aromatic ring are expected around 1600-1450 cm⁻¹. The C-F and C-Br stretching vibrations, which are key identifiers, typically appear in the fingerprint region, with the C-F stretch expected around 1250-1000 cm⁻¹ and the C-Br stretch at lower wavenumbers, generally between 650-500 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The technique is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.
Table 3.2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (Isopentyl) | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Aliphatic C-H Bend (Isopentyl) | 1470 - 1365 | Medium |
| Aromatic C-F Stretch | 1250 - 1000 | Strong |
| Aromatic C-Br Stretch | 650 - 500 | Medium-Strong |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₄BrF), the expected exact mass is approximately 244.0263 u. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic M/M+2 isotopic pattern for the molecular ion peak, providing definitive evidence of a single bromine atom in the structure.
Analysis of the fragmentation pattern in the mass spectrum would further confirm the structure. Key expected fragmentation pathways include:
Loss of a bromine radical: [M-Br]⁺
Cleavage within the isopentyl chain: Loss of a propyl radical (-C₃H₇) to form a prominent peak, or loss of an isobutyl radical (-C₄H₉).
Benzylic cleavage: Formation of a stable benzylic cation through cleavage of the bond between the first and second carbons of the isopentyl chain.
Theoretical Investigations and Computational Chemistry of 2 Bromo 1 Fluoro 4 Isopentylbenzene
Electronic Structure Analysis and Reactivity Prediction using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net It allows for the calculation of various properties that help in predicting the reactivity of a compound. For 2-Bromo-1-fluoro-4-isopentylbenzene, DFT calculations can reveal the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.
The electronic properties of the substituted benzene (B151609) ring are influenced by the interplay of the electron-withdrawing inductive effects of the bromine and fluorine atoms and the electron-donating hyperconjugation effect of the isopentyl group. DFT calculations can quantify these effects by mapping the electron density and electrostatic potential.
Key Electronic Properties from DFT:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. acs.org For this compound, the HOMO is likely to be concentrated on the aromatic ring, influenced by the isopentyl group, making it susceptible to electrophilic attack. The LUMO may have significant contributions from the carbon-bromine bond, suggesting a potential site for nucleophilic attack.
Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the area around the fluorine and bromine atoms would show a positive potential due to their high electronegativity.
Atomic Charges: DFT can calculate the partial charge on each atom. These charges provide a quantitative measure of the electron distribution and can help in identifying reactive sites. For instance, the carbon atom attached to the bromine will have a partial positive charge, making it a potential site for nucleophilic substitution.
Reactivity Prediction:
By analyzing these electronic properties, we can predict the most likely sites for chemical reactions. For electrophilic aromatic substitution, the positions on the ring most activated by the isopentyl group and least deactivated by the halogens will be the most reactive. Conversely, for nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing fluorine and bromine atoms would be the most likely targets.
Reaction Mechanism Elucidation and Transition State Characterization via Computational Modeling
Computational modeling allows for the detailed study of reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. researchgate.net For this compound, this involves mapping the entire reaction pathway, identifying intermediates, and characterizing the transition states that connect them.
Potential Energy Surface Mapping and Activation Barrier Calculations
A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. mdpi.comresearchgate.netnih.gov By mapping the PES for a reaction, we can identify the lowest energy path from reactants to products. This path includes stable intermediates and the high-energy transition states that must be overcome for the reaction to proceed.
Key aspects of PES mapping include:
Locating Stationary Points: This involves finding the geometries of reactants, products, intermediates, and transition states.
Calculating Activation Barriers: The energy difference between the reactants and the transition state is the activation energy or barrier. A lower activation barrier corresponds to a faster reaction. For example, in an electrophilic aromatic substitution reaction on this compound, computational models can calculate the activation barriers for substitution at different positions on the ring, thus predicting the most favorable pathway.
Kinetic Studies and Reaction Dynamics Simulations
While PES calculations provide information about the energetics of a reaction, kinetic studies and reaction dynamics simulations can offer insights into the rates and motions of the atoms during a chemical transformation. research-nexus.netresearchgate.netnih.govmdpi.com
Transition State Theory (TST): TST is often used in conjunction with PES data to estimate reaction rate constants. By calculating the vibrational frequencies at the transition state, it's possible to determine the pre-exponential factor in the Arrhenius equation, providing a more complete picture of the reaction kinetics.
Molecular Dynamics (MD) Simulations: MD simulations can model the time evolution of a reacting system. This can be particularly useful for understanding the role of solvent molecules and for studying complex reactions where multiple pathways may be accessible.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple products are possible. acs.orgrsc.orgnih.gov
Regioselectivity: This refers to the preference for reaction at one position over another. For this compound, a key example is electrophilic aromatic substitution. DFT calculations of the activation energies for attack at the different available positions on the benzene ring can accurately predict which regioisomer will be the major product. acs.orgrsc.org
Stereoselectivity: This relates to the preferential formation of one stereoisomer over another. While the core of this compound is achiral, reactions involving this molecule, especially organometallic cross-coupling reactions, can lead to chiral products if a chiral catalyst or reactant is used. nih.govacs.orgrsc.org Computational modeling can be used to study the transition states leading to different stereoisomers, and the energy differences between these transition states can predict the enantiomeric or diastereomeric excess. acs.org
Modeling of Solvent Effects and Catalytic Influence on Reaction Pathways
The environment in which a reaction takes place can have a significant impact on its outcome. Computational models can account for these effects. aip.orgresearchgate.netrsc.orgosti.govspringernature.com
Solvent Effects: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates and selectivities. researchgate.netrsc.orgspringernature.com Computational methods can model solvents in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk effects of the solvent. aip.orgosti.gov
Explicit Solvation Models: A number of individual solvent molecules are included in the calculation. This is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.
Catalytic Influence: Catalysts work by providing an alternative reaction pathway with a lower activation energy. numberanalytics.commdpi.comacs.org Computational chemistry can be used to study the mechanism of catalyzed reactions in detail. For instance, in a palladium-catalyzed cross-coupling reaction involving this compound, DFT calculations can elucidate the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. researchgate.net This understanding can aid in the design of more efficient and selective catalysts. mdpi.comacs.org
Derivation of Quantum Chemical Descriptors for Quantitative Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their reactivity. acs.orgrivm.nlnih.govnih.gov Quantum chemical descriptors, which are numerical values derived from computational calculations, are often used in these relationships. acs.orgnih.govucsb.edu
For a class of compounds related to this compound, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction.
Common Quantum Chemical Descriptors:
| Descriptor | Description | Relevance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. ucsb.edu | Relates to the ability of a molecule to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. ucsb.edu | Relates to the ability of a molecule to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and stability of a molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |
| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an electric field. ucsb.edu | Important for understanding intermolecular forces. |
| Atomic Charges | Partial charges on individual atoms. | Helps to identify electrophilic and nucleophilic sites. |
| Electrostatic Potential | The potential energy of a positive charge at a particular location near a molecule. | Visualizes electron-rich and electron-poor regions. |
By calculating these descriptors for a series of related compounds and correlating them with experimental reactivity data, a predictive QSRR model can be built. This model can then be used to estimate the reactivity of new, untested compounds, saving time and resources in the laboratory.
Chemical Transformations and Derivatization of 2 Bromo 1 Fluoro 4 Isopentylbenzene
Selective Modification of Halogen Substituents
The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds on the aromatic ring of 2-bromo-1-fluoro-4-isopentylbenzene exhibit different bond strengths and reactivity profiles. The C-Br bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts, making it the preferred site for cross-coupling reactions. Conversely, the C-F bond is much stronger and generally unreactive under these conditions, allowing for selective functionalization at the bromine position.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions almost exclusively occur at the more labile C-Br bond.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. nih.govnih.gov This transformation would allow for the introduction of various vinyl groups onto the aromatic ring of this compound. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.govnih.gov
Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne to introduce an alkynyl group at the site of the bromine atom. researchgate.netrsc.org The reaction is co-catalyzed by palladium and copper salts and requires a base. researchgate.netrsc.org This method would yield 1-fluoro-4-isopentyl-2-(alkynyl)benzene derivatives, which are valuable intermediates for further transformations.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. For the closely related compound, 2-bromo-1-fluoro-4-pentylbenzene, Buchwald-Hartwig amination has been successfully employed to introduce aryl amine functionalities using a Pd₂(dba)₃/Xantphos catalytic system.
Below is a table summarizing typical conditions for these cross-coupling reactions, illustrated for the transformation of this compound.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-R-1-fluoro-4-isopentylbenzene |
| Heck | R-CH=CH₂ | Pd(OAc)₂ | Et₃N | DMF | 2-(R-vinyl)-1-fluoro-4-isopentylbenzene |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 2-(R-alkynyl)-1-fluoro-4-isopentylbenzene |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 2-(R₂N)-1-fluoro-4-isopentylbenzene |
This table presents illustrative examples of typical reaction conditions. Actual conditions may vary depending on the specific substrates and desired outcomes.
Direct nucleophilic aromatic substitution (SNAr) of either halogen in this compound is challenging. The C-F bond is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups in the ortho or para positions. The isopentyl group is electron-donating, which deactivates the ring towards SNAr. While the C-Br bond is more reactive, its displacement by nucleophiles typically requires harsh conditions or transition metal catalysis (as seen in Buchwald-Hartwig amination). Therefore, selective nucleophilic displacement is not a common transformation for this type of substrate under standard SNAr conditions.
Functionalization of the Isopentyl Side Chain (e.g., Oxidation, Halogenation, Olefin Metathesis)
The isopentyl side chain offers another site for chemical modification.
Oxidation: The benzylic position of the isopentyl group (the carbon atom directly attached to the benzene (B151609) ring) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can potentially oxidize the side chain, although this may lead to cleavage and the formation of a carboxylic acid (2-bromo-1-fluoro-4-carboxybenzene). Milder, more selective oxidation methods would be required to achieve partial oxidation to an alcohol or ketone.
Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) and a radical initiator, could selectively introduce a bromine atom at the benzylic position of the isopentyl chain. This would yield 2-bromo-1-fluoro-4-(1-bromo-3-methylbutyl)benzene, a versatile intermediate for further nucleophilic substitution or elimination reactions.
Olefin Metathesis: To engage the isopentyl side chain in olefin metathesis, it would first need to be converted into a derivative containing a terminal double bond. This could be achieved through a sequence of benzylic halogenation followed by elimination. The resulting alkenylbenzene could then participate in cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts. This would allow for the elongation or modification of the side chain.
Further Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution, Directed Metalation)
Electrophilic Aromatic Substitution (EAS): The existing substituents on the benzene ring direct the position of further electrophilic attack. The fluorine atom is an ortho, para-director, but deactivating. The bromine atom is also an ortho, para-director and deactivating. The isopentyl group is an ortho, para-director and activating. Considering the positions of the current substituents, the most likely positions for electrophilic attack would be ortho to the isopentyl group (and meta to the halogens). For example, nitration with nitric acid and sulfuric acid would likely yield 2-bromo-1-fluoro-4-isopentyl-5-nitrobenzene. sigmaaldrich.comfishersci.cabldpharm.com
Directed Metalation: Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org While the fluorine atom can act as a weak directing group for lithiation, more potent directing groups are usually required. It is conceivable that if one of the halogens were replaced by a stronger directing group (e.g., an amide or methoxy (B1213986) group), subsequent ortho-lithiation with a strong base like n-butyllithium followed by quenching with an electrophile could introduce a substituent at a specific position. For instance, if the bromine were converted to a methoxy group, lithiation would be directed to the position between the fluorine and the newly introduced methoxy group.
Synthesis of Polyaromatic and Bridged Systems Utilizing this compound as a Building Block
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of larger, more complex aromatic systems. For example, it could be used in transition metal-catalyzed annulation reactions. A Suzuki or Stille coupling could be used to introduce a vinyl or other suitably functionalized group at the bromine position, which could then undergo an intramolecular cyclization to form a new fused ring. This approach is a common strategy for the synthesis of polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.govnih.govrsc.org
Furthermore, if both a halogen and a position on the isopentyl chain were functionalized, this could lead to the formation of bridged systems. For example, an intramolecular Heck reaction from a derivative with a terminal alkene on the side chain could potentially form a new ring connecting the side chain back to the aromatic core at the original site of the bromine atom.
Generation of Novel Advanced Intermediates and Scaffolds
Through the selective chemical transformations described above, this compound can be converted into a wide array of advanced intermediates. For example:
Biaryl Scaffolds: Suzuki-Miyaura coupling can generate various biaryl compounds, which are common motifs in pharmaceuticals and materials science.
Alkynylated Aromatics: Sonogashira coupling provides access to arylalkynes, which are versatile intermediates for click chemistry, cyclization reactions, and the synthesis of conjugated materials.
Functionalized Anilines: Buchwald-Hartwig amination can produce substituted anilines, which are important precursors for many biologically active compounds.
Heterocyclic Systems: By introducing appropriate functional groups through the reactions mentioned, subsequent cyclization reactions can lead to the formation of various heterocyclic scaffolds, such as benzofurans or indoles.
The combination of a fluorinated aromatic ring with a flexible isopentyl side chain makes the derivatives of this compound interesting candidates for medicinal chemistry and materials science, where these features can influence properties such as metabolic stability, lipophilicity, and molecular conformation.
Advanced Analytical Methodologies for 2 Bromo 1 Fluoro 4 Isopentylbenzene and Its Derivatives
Chromatographic Techniques for Separation and Quantification in Complex Research Matrices
Chromatographic methods are indispensable for separating 2-Bromo-1-fluoro-4-isopentylbenzene from other components in a sample, a critical step for both qualitative identification and quantitative measurement.
Gas Chromatography (GC) Coupled with Advanced Detection (Mass Spectrometry, Flame Ionization Detection, Infrared Spectroscopy)
Given its likely volatility, Gas Chromatography (GC) is a principal technique for the analysis of this compound. In GC, the compound is vaporized and separated as it moves through a capillary column, with separation based on its boiling point and interaction with the column's stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a particularly powerful tool. It pairs the high-efficiency separation of GC with the detailed molecular information provided by mass spectrometry. After elution from the GC column, molecules are ionized and fragmented. The resulting mass spectrum shows a unique pattern of fragments, which serves as a "molecular fingerprint" for definitive identification. This is invaluable for confirming the presence of this compound in intricate research matrices where isomers or other related compounds might be present.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for quantification. The detector measures the current produced when organic compounds eluting from the column are burned in a hydrogen-air flame. The response is directly proportional to the mass of carbon atoms, making FID a reliable technique for determining the concentration and assessing the purity of this compound.
Gas Chromatography-Infrared Spectroscopy (GC-IR) provides functional group information. This technique captures the infrared spectrum of the compound as it exits the GC column. The spectrum reveals absorptions at specific frequencies corresponding to the vibrations of its chemical bonds, such as the carbon-bromine (C-Br), carbon-fluorine (C-F), and aromatic C-H bonds, thus confirming the molecular structure.
Table 1: Overview of GC Techniques for this compound Analysis
| GC Technique | Principle of Detection | Primary Application in Research |
|---|---|---|
| GC-MS | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Definitive structural identification and confirmation in complex samples. |
| GC-FID | Measures the current generated by the combustion of organic analytes in a flame. | Accurate quantification and determination of product purity. |
High-Performance Liquid Chromatography (HPLC) with Photodiode Array and Mass Spectrometry Detection
For derivatives of this compound that may be less volatile or thermally unstable, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. HPLC operates by pumping a liquid solvent containing the sample through a column filled with a solid adsorbent material.
HPLC with Photodiode Array (PDA) Detection captures the UV-visible spectrum of the compound as it elutes from the column. This spectrum can be used as a characteristic identifier and allows for quantification by measuring the absorbance at a specific wavelength.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation of HPLC with the powerful detection of mass spectrometry, offering exceptional sensitivity and selectivity. This makes it ideal for detecting and quantifying trace amounts of this compound or its metabolites in challenging research samples.
Advanced Sample Preparation Techniques for Trace Analysis in Research Samples (e.g., Solid-Phase Microextraction)
Effective analysis of trace levels of this compound often requires a sample preparation step to isolate and concentrate the analyte from the sample matrix.
Solid-Phase Microextraction (SPME) is a solvent-free technique that is highly effective for this purpose, especially prior to GC analysis. SPME uses a small, coated fiber to extract organic compounds from a liquid sample or its headspace. The analytes adsorb onto the fiber, which is then transferred directly into the hot injector of a gas chromatograph, where the trapped compounds are desorbed and analyzed. The choice of fiber coating is tailored to the chemical properties of this compound to maximize extraction efficiency.
Hyphenated Techniques for Comprehensive Compositional Analysis
For a complete characterization of a sample, which may contain isomers, precursors, and byproducts alongside this compound, more advanced hyphenated techniques are necessary. Techniques like two-dimensional gas chromatography (GCxGC) provide significantly enhanced separation power by using two different GC columns in sequence. When coupled with a high-speed mass spectrometer, such as a time-of-flight (TOF) detector, GCxGC-MS can resolve and identify hundreds or even thousands of compounds in a single run, providing a highly detailed compositional map of the research sample.
Development of Quantitative Analytical Methods for Reaction Monitoring and Product Purity in Research Synthesis
In the research synthesis of this compound, the development of a validated quantitative method is crucial. This allows chemists to track the reaction's progress and to certify the purity of the final product.
The process involves creating and validating a chromatographic method (typically GC-FID or HPLC-PDA) to ensure it is accurate, precise, and linear over the expected concentration range of the product. During synthesis, this method can be used to analyze aliquots from the reaction mixture, allowing researchers to monitor the consumption of reactants and the formation of this compound over time. After purification, the same method is used to precisely determine the final purity of the compound, a critical parameter for ensuring the quality and reliability of the material for subsequent experiments.
Table 2: Key Parameters for Quantitative Method Validation
| Validation Parameter | Description |
|---|---|
| Accuracy | The closeness of the analytical result to the true value. |
| Precision | The consistency and reproducibility of results from repeated measurements. |
| Linearity | The ability of the method to provide a response that is directly proportional to the analyte concentration. |
| Sensitivity | The lowest concentration of the analyte that can be reliably detected and quantified (Limit of Detection/Quantification). |
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block for the Synthesis of Complex Organic Molecules
The strategic placement of reactive and modifying groups on the aromatic ring of 2-Bromo-1-fluoro-4-isopentylbenzene makes it a valuable intermediate in the synthesis of intricate organic molecules. Halogenated aromatic compounds are fundamental in the production of pharmaceuticals and agrochemicals. adpharmachem.com The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are instrumental in forming new carbon-carbon bonds. adpharmachem.com This reactivity allows for the introduction of diverse functionalities and the construction of complex molecular scaffolds.
For instance, structurally related compounds like p-bromo-fluoro-benzene are widely utilized as intermediates in the synthesis of more complex organic structures. adpharmachem.com The presence of the isopentyl group in this compound can influence the solubility and physical properties of the resulting molecules, a desirable trait in the development of new chemical entities. While direct examples of its use in multi-step synthesis are not extensively documented in public literature, its structural motifs suggest a high potential for application in the synthesis of novel compounds with specific therapeutic or material properties. The synthesis of polysubstituted benzenes often relies on a strategic sequence of reactions, and a molecule like this compound, with its distinct substituents, is well-suited for such synthetic planning. libretexts.org
Precursor in Material Science and Polymer Chemistry
The unique electronic and structural characteristics of this compound position it as a promising precursor in the realm of materials science, particularly in the development of optoelectronic and porous materials.
Development of Conjugated Systems for Optoelectronic Materials
Conjugated polymers are a class of materials that have garnered significant attention for their use in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these polymers often involves the polymerization of monomeric units, and halogenated aromatic compounds can serve as key monomers. The bromine atom on this compound can participate in polymerization reactions, such as Yamamoto or Stille coupling, to form extended π-conjugated systems.
The fluorine and isopentyl substituents can be used to fine-tune the electronic properties, solubility, and morphology of the resulting polymers. The fluorine atom, with its high electronegativity, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, which can be advantageous for charge injection and transport in electronic devices. The isopentyl group can enhance the solubility of the polymer in organic solvents, facilitating its processing from solution. Although specific research on polymers derived from this compound is not yet prevalent, the principles of polymer chemistry suggest its potential as a valuable monomer in this field.
Synthesis of Porous Materials and Frameworks (e.g., MOFs, COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. nih.gov The synthesis of these materials relies on the self-assembly of molecular building blocks, often referred to as linkers or nodes. nih.gov Halogenated organic compounds can be employed as linkers in the construction of these frameworks. nih.gov
The bromine and fluorine atoms on this compound could potentially engage in interactions that direct the formation of porous structures. Furthermore, the isopentyl group could influence the pore size and surface properties of the resulting MOF or COF. Hybrid materials combining MOFs and COFs are also an area of active research, and the versatile reactivity of a molecule like this compound could be leveraged in the synthesis of such hybrid porous materials. nih.gov
Chemical Probes and Reagents in Mechanistic Studies and Reaction Development
The distinct reactivity of the carbon-bromine and carbon-fluorine bonds in this compound makes it a potential tool for investigating reaction mechanisms. The differential reactivity of these halogens can be exploited to probe the selectivity of catalytic processes and to understand the intricacies of reaction pathways.
For example, in cross-coupling reactions, the relative ease of oxidative addition of the C-Br bond compared to the C-F bond to a metal center can be used to study the mechanism of these fundamental transformations. The isopentyl group can also serve as a spectator group to study the electronic and steric effects on reaction rates and selectivities. While specific studies employing this compound as a chemical probe are not widely reported, its structure lends itself to such applications in the field of physical organic chemistry and reaction kinetics.
Development of Novel Catalytic Systems Utilizing Halogenated Aromatics
Halogenated aromatic compounds can play a role not only as substrates in catalytic reactions but also as components of the catalysts themselves. The development of new catalytic systems is a cornerstone of modern chemistry, enabling more efficient and selective chemical transformations.
The bromine and fluorine atoms on this compound can coordinate to metal centers, making it a potential ligand for transition metal catalysts. By modifying the electronic properties of the metal center, such a ligand could influence the activity and selectivity of the catalyst. For instance, in palladium-catalyzed cross-coupling reactions, the nature of the ligands is crucial for the efficiency of the catalytic cycle. While there are no specific reports of catalysts derived from this compound, the exploration of new ligand architectures is a continuous effort in catalysis research, and this compound represents a potential candidate for such investigations.
Environmental Chemistry and Fate Studies of Halogenated Aromatics Academic Context
Atmospheric Degradation Pathways and Reaction Kinetics with Hydroxyl Radicals
The primary removal mechanism for many volatile organic compounds (VOCs) in the troposphere is through oxidation initiated by hydroxyl (•OH) radicals. sciencenews.org These highly reactive species are generated photochemically in the atmosphere and play a crucial role in atmospheric self-cleansing. sciencenews.org For aromatic compounds like 2-Bromo-1-fluoro-4-isopentylbenzene, the reaction with •OH radicals is expected to be the dominant atmospheric degradation pathway.
The reaction can proceed via two main pathways: •OH radical addition to the aromatic ring or H-atom abstraction from the isopentyl side chain. The rate of these reactions is a key determinant of the compound's atmospheric lifetime. While specific kinetic data for this compound are not available, the rate constants for analogous aromatic compounds provide insight into its likely atmospheric persistence. Generally, the presence of an alkyl group enhances the reactivity of the aromatic ring towards •OH radicals. The atmospheric lifetime of such compounds is influenced by the rate constant of their reaction with •OH radicals and the average concentration of these radicals in the troposphere. mdpi.com
The degradation process is complex, leading to a variety of transformation products. Initial reactions, such as H-abstraction, can result in the formation of organic radicals that subsequently react with molecular oxygen to form peroxy radicals. These can then undergo further reactions to form a range of oxygenated and potentially debrominated or defluorinated products. rsc.org
Interactive Data Table: Atmospheric Reaction Rate Constants with •OH Radicals for Structurally Related Aromatic Compounds
| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |
| Benzene (B151609) | 1.23 x 10⁻¹² | ~9.4 days |
| Toluene | 5.63 x 10⁻¹² | ~2.1 days |
| Ethylbenzene | 7.51 x 10⁻¹² | ~1.5 days |
| p-Xylene | 1.36 x 10⁻¹¹ | ~0.8 days |
| n-Pentane | 3.97 x 10⁻¹² | ~2.9 days |
Note: Atmospheric lifetimes are estimated based on a global average hydroxyl radical concentration of 1 x 10⁶ molecules/cm³ and a 24-hour average.
Abiotic Transformation Mechanisms in Aquatic and Soil Environments
In aquatic and soil environments, halogenated aromatic compounds can undergo abiotic transformation through processes such as hydrolysis and photolysis. The rates of these transformations are influenced by environmental conditions including pH, temperature, and the presence of sensitizing agents.
Hydrolysis: The carbon-halogen bond can be susceptible to hydrolysis, where the halogen atom is replaced by a hydroxyl group. The strength of the carbon-fluorine bond is significantly greater than that of the carbon-bromine bond, suggesting that the bromo-substituent would be more susceptible to nucleophilic substitution. However, for aromatic halides, direct hydrolysis is generally a slow process under typical environmental conditions.
Photolysis: Photolytic degradation can occur when a compound absorbs light, leading to its transformation. nih.gov This can happen through direct photolysis, where the compound itself absorbs solar radiation, or indirect photolysis, mediated by other light-absorbing substances in the environment that generate reactive species. nih.gov For halogenated aromatic compounds, photolysis can lead to the cleavage of the carbon-halogen bond. The presence of chromophores within the molecule will influence its light-absorbing properties and, consequently, its susceptibility to photolysis.
In soil and sediment systems, abiotic degradation can also be mediated by reactive mineral surfaces. For instance, iron-containing minerals can facilitate reductive dehalogenation of some halogenated organic compounds. scispace.com
Biodegradation Studies in Model Environmental Systems
The biodegradation of halogenated aromatic compounds is a key process in their environmental fate and is primarily carried out by microorganisms. nih.gov The presence of halogens on an aromatic ring generally increases its resistance to microbial degradation. nih.gov However, various bacteria have evolved enzymatic pathways to metabolize these compounds, often using them as a source of carbon and energy. nih.govnih.gov
The initial steps in the aerobic biodegradation of halogenated aromatics often involve dehalogenation, which can be a critical and rate-limiting step. nih.gov This can occur through oxidative or reductive mechanisms. Dioxygenase and monooxygenase enzymes can incorporate oxygen atoms into the aromatic ring, leading to the formation of catechols and subsequent ring cleavage. nih.gov The isopentyl side chain can also be a point of initial attack by microorganisms, potentially through beta-oxidation.
Anaerobic biodegradation is also a significant pathway, particularly in environments devoid of oxygen, such as deeper sediments and some groundwater aquifers. Under these conditions, halogenated aromatic compounds can serve as electron acceptors in a process known as reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom.
Given the structure of this compound, its biodegradation would likely involve a consortium of microorganisms with diverse metabolic capabilities to attack the aromatic ring, the alkyl chain, and to cleave the carbon-halogen bonds. service.gov.uk
Development of Environmental Monitoring Methodologies for Research Purposes
To study the environmental fate and transport of halogenated aromatic compounds like this compound, robust and sensitive analytical methodologies are essential. The primary technique for the analysis of such compounds in environmental matrices (water, soil, sediment, and air) is gas chromatography (GC) coupled with mass spectrometry (MS). nih.govpharmacyjournal.org
Sample Preparation: The first step in the analysis involves extracting the target compound from the environmental matrix. For solid samples like soil and sediment, techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) are commonly used. ub.edu For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate and preconcentrate the analyte. ub.edu Air samples are typically collected using sorbent tubes followed by thermal desorption or solvent extraction. researchgate.net
Instrumental Analysis: GC-MS is the method of choice for the separation, identification, and quantification of these compounds. pharmacyjournal.org The gas chromatograph separates the components of a complex mixture based on their volatility and interaction with a stationary phase in a capillary column. The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio, providing high selectivity and sensitivity. nih.gov For halogenated compounds, the use of an electron capture detector (ECD) with GC can also provide high sensitivity. Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and reduce matrix interference, which is particularly important for complex environmental samples. nih.govnih.gov
Interactive Data Table: Common Analytical Techniques for Halogenated Aromatic Compounds
| Analytical Technique | Sample Matrix | Common Use | Detection Limits |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil, Air, Biota | Identification and quantification of a wide range of organic pollutants. | ng/L to µg/kg range |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Complex matrices (e.g., sludge, biota) | Highly selective analysis with reduced matrix effects. | pg/g to ng/g range nih.gov |
| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Sludge | Extraction of organic compounds from solid matrices. | N/A (Sample Preparation) |
| Solid-Phase Extraction (SPE) | Water | Concentration and cleanup of analytes from aqueous samples. | N/A (Sample Preparation) |
Future Research Directions and Emerging Trends
Sustainable Synthetic Methodologies for Halogenated Aromatics
The synthesis of halogenated aromatics is undergoing a transformation towards more environmentally benign processes. researchgate.netnih.gov Traditional methods often rely on hazardous reagents and generate significant waste. Green chemistry principles are now guiding the development of new synthetic routes. tandfonline.commdpi.com
Key trends in sustainable synthesis include:
Catalytic Processes: The use of metal catalysts, such as palladium, nickel, copper, and iron, is a cornerstone of modern organic synthesis. mdpi.com Research is focused on developing highly efficient and recyclable catalysts to minimize waste and energy consumption. tandfonline.com For instance, palladium-catalyzed cross-coupling reactions are highly effective for creating carbon-carbon and carbon-heteroatom bonds. rsc.org
Benign Solvents and Reagents: A major goal is to replace hazardous solvents with greener alternatives like water or bio-based solvents such as glycerol. tandfonline.comorganic-chemistry.org The use of safer halogenating agents and non-toxic cyanogen sources in reactions like the cyanation of halogenated aromatic hydrocarbons further enhances the environmental profile of these syntheses. google.com
Flow Chemistry: Continuous flow and microreactor technologies offer a safer and more controllable way to perform highly reactive and exothermic halogenation reactions that traditionally use hazardous reagents like elemental halogens. rsc.org
Oxidative Halogenation: The use of clean chemical oxidants like hydrogen peroxide or oxygen to oxidize halide salts represents a green alternative for electrophilic halogenation, mimicking biological halogenation processes. rsc.org
| Approach | Traditional Method | Sustainable Alternative | Key Advantages |
|---|---|---|---|
| Catalysis | Stoichiometric reagents | Recyclable palladium, nickel, or iron catalysts tandfonline.commdpi.com | Reduced waste, lower energy, high atom economy. |
| Solvents | Chlorinated or high-boiling point organic solvents | Water, glycerol, ionic liquids tandfonline.comorganic-chemistry.orgresearchgate.net | Reduced toxicity and environmental impact. |
| Reagents | Elemental halogens (Br₂, Cl₂) | Oxidative halogenation with H₂O₂ and halide salts rsc.org | Improved safety, less hazardous byproducts. |
| Reaction Conditions | High temperatures, harsh conditions | Mild, metal-free arylations; continuous flow reactors rsc.orgorganic-chemistry.org | Enhanced safety, control, and efficiency. |
Exploration of 2-Bromo-1-fluoro-4-isopentylbenzene in Supramolecular Chemistry and Non-Covalent Interactions
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.net Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, has become a significant tool in this field, comparable in importance to the hydrogen bond. nih.govresearchgate.net
The structure of this compound makes it an interesting candidate for supramolecular studies:
Directionality and Tunability: Halogen bonds are highly directional, which allows for the precise design of molecular assemblies in crystal engineering. researchgate.netnih.gov The strength of the interaction can be tuned by altering the atoms attached to the halogen. nih.gov
Hydrophobicity: The presence of halogen atoms increases the hydrophobicity of a molecule, a property that can be exploited in designing self-assembling systems in various solvents. nih.gov
Competing Interactions: The molecule possesses a bromine atom (a potential halogen bond donor), a fluorine atom (a potential hydrogen bond acceptor), and an aromatic ring (capable of π-stacking). The interplay between these different non-covalent forces—halogen bonding, hydrogen bonding, and π-π interactions—will dictate the formation of complex supramolecular architectures. researchgate.net The isopentyl group can also contribute to assembly through van der Waals forces and influence packing efficiency. nih.gov
Advanced Reaction Design and Discovery for Complex Functionalization
Modern synthetic chemistry seeks to modify complex molecules in a precise and efficient manner. "Late-stage functionalization" (LSF) is a strategy that introduces chemical modifications at the final stages of a synthesis, allowing for the rapid generation of diverse molecular analogues from a common precursor. nih.gov
For a molecule like this compound, advanced reaction designs could include:
Cross-Coupling Reactions: The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents at the C2 position. researchgate.net
C-H Activation: Direct functionalization of the aromatic C-H bonds offers an atom-economical way to introduce new functional groups without pre-functionalization, though achieving regioselectivity can be a challenge.
Organometallic-Directed Functionalization: The use of organometallic reagents can control the regiospecificity of functionalization reactions, allowing for modifications at positions that are not easily accessible through classical electrophilic aromatic substitution. researchgate.net The fluorine and bromine atoms can exert directing effects in such reactions.
Integration of Computational and Experimental Approaches for Predictive Chemistry
Computational chemistry is an increasingly indispensable tool for predicting and understanding chemical reactivity, saving time and resources in the lab. For halogenated aromatics, computational models can predict the outcomes of reactions with a high degree of accuracy.
Predicting Regioselectivity: Methods based on Density Functional Theory (DFT) can calculate the relative stabilities of reaction intermediates (σ-complexes) to predict the most likely site of electrophilic aromatic substitution. acs.org Other computational tools, like the RegioSQM method, use semiempirical calculations to quickly predict the most nucleophilic site on an aromatic ring by determining its proton affinity, achieving a high success rate in forecasting halogenation outcomes. rsc.org
Understanding Reactivity: Computational studies can elucidate the electronic properties of this compound. For example, DFT can be used to calculate information-theoretic quantities like Shannon entropy and information gain to quantify the nucleophilicity of different carbon atoms on the aromatic ring, providing insights into its reactivity in electrophilic substitution reactions. nih.gov
NMR Shift Prediction: Calculated 13C and 1H NMR chemical shifts have been shown to correlate qualitatively with the regiochemical outcome of halogenation reactions in over 80% of cases studied. acs.orgsemanticscholar.org This provides a rapid computational screening tool for experimental planning.
| Computational Method | Application | Predicted Property | Relevance for this compound |
|---|---|---|---|
| Density Functional Theory (DFT) | Predicting reaction outcomes | Relative stability of σ-complex intermediates acs.org | Identifies the most probable site for electrophilic attack (e.g., nitration, acylation). |
| RegioSQM | Fast regioselectivity prediction | Aromatic carbon with highest proton affinity rsc.org | Quickly determines the most nucleophilic center for halogenation reactions. |
| DFT with Information-Theoretic Approach | Quantifying reactivity | Hirshfeld charge, information gain at atomic levels nih.gov | Provides a quantitative measure of the nucleophilicity of each aromatic carbon. |
| NMR Chemical Shift Calculation | Qualitative reactivity prediction | Lowest predicted ¹³C and ¹H chemical shifts acs.orgsemanticscholar.org | Correlates the most shielded carbons with the likely sites of electrophilic substitution. |
Role of Halogen Bonding in the Reactivity and Structure of Fluorobrominated Compounds
Halogen bonding arises from an electropositive region, known as a σ-hole, on the outer surface of a covalently bonded halogen atom. nih.gov This interaction is crucial in crystal engineering and plays a role in the reactivity of halogenated molecules. nih.govijres.org
In this compound, the interplay between the fluorine and bromine atoms is of significant interest:
Modulation of the σ-hole: The strongly electron-withdrawing fluorine atom can influence the electronic environment of the entire aromatic ring. This substitution can enhance the positive electrostatic potential (the σ-hole) on the bromine atom, making it a stronger halogen bond donor. nih.gov The strength of halogen bonds generally increases in the order F < Cl < Br < I. researchgate.net
Fluorine's Role: Fluorine itself is a very weak halogen bond donor due to its high electronegativity and low polarizability. researchgate.net It typically acts as a halogen bond acceptor or, more commonly, a hydrogen bond acceptor. While fluorine can form halogen bonds when attached to a very strong electron-withdrawing group, in this molecule, its primary electronic role would be to strengthen the halogen bond donating capacity of the bromine atom. nih.govresearchgate.net
Structural Influence: The specific and directional nature of the C-Br···D (where D is a nucleophile/halogen bond acceptor) interaction can be used to control the assembly of molecules in the solid state. nih.gov The presence of the ortho-fluorine atom can influence the optimal geometry of these halogen-bonded complexes, potentially through secondary interactions. nih.gov This makes fluorobrominated compounds like this one valuable for designing co-crystals and other complex molecular materials. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-1-fluoro-4-isopentylbenzene in academic laboratories?
- Methodology : The compound can be synthesized via bromination of a fluorinated benzene precursor (e.g., 1-fluoro-4-isopentylbenzene) using bromine or NBS (N-bromosuccinimide) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce the isopentyl group post-bromination. Ensure inert conditions (N₂/Ar atmosphere) to prevent side reactions .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons vs. isopentyl CH₃ groups).
- GC-MS/HPLC : Quantify purity (>95% by GC-MS with non-polar columns; retention time ~12–15 min under standard conditions) .
- Elemental Analysis : Verify Br/F content matches theoretical values.
Q. What safety protocols are critical when handling this compound?
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Use secondary containment for liquid nitrogen-cooled samples .
- Handling : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation of volatile brominated intermediates.
- Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the isopentyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Mechanistic Insight : The isopentyl group acts as an electron-donating group (EDG) via hyperconjugation, directing incoming electrophiles to the meta position relative to the fluorine atom. Steric hindrance from the bulky isopentyl group may reduce reactivity at adjacent positions.
- Experimental Design : Compare reaction outcomes (e.g., nitration, sulfonation) with analogous compounds lacking the isopentyl group. Use DFT calculations to map electron density distribution .
Q. What strategies resolve contradictions in reported reaction yields for halogen-exchange reactions involving this compound?
- Troubleshooting :
- Catalyst Optimization : Test alternative catalysts (e.g., Pd(PPh₃)₄ vs. CuI) for Ullmann-type couplings.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions; balance with toluene or THF.
- Data Validation : Cross-reference yields with independent analytical methods (e.g., ICP-MS for residual metal catalysts) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Degradation Studies :
- Thermal Stability : Heat samples to 40–100°C and monitor decomposition via DSC/TGA.
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) and quantify degradation products (e.g., free Br⁻ ions via ion chromatography).
- Light Exposure : Use UV-Vis spectroscopy to detect photodegradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
